17-Acetyl-10,13-dimethyl-1,6,7,8,9,10,12,13,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene-3,11-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Ketoprogesterone can be synthesized through various chemical reactions involving progesterone derivatives. The synthesis typically involves the oxidation of progesterone at the 11th position to introduce a keto group, forming 11-Ketoprogesterone .
Industrial Production Methods: Industrial production of 11-Ketoprogesterone involves large-scale chemical synthesis using controlled reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and reagents to facilitate the oxidation reaction .
Types of Reactions:
Oxidation: 11-Ketoprogesterone can undergo further oxidation to form other derivatives.
Reduction: It can be reduced to form 11β-Hydroxyprogesterone.
Substitution: Various substitution reactions can occur at different positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed:
11β-Hydroxyprogesterone: Formed through reduction.
9α-Bromo-11-Ketoprogesterone: Formed through halogenation.
Scientific Research Applications
11-Ketoprogesterone has a wide range of applications in scientific research:
Mechanism of Action
11-Ketoprogesterone exerts its effects primarily through its interaction with membrane glucocorticoid receptors. It acts as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase, which plays a crucial role in the metabolism of glucocorticoids . Additionally, it has been found to act as a weak negative allosteric modulator of the GABA A receptor .
Comparison with Similar Compounds
11-Dehydrocorticosterone:
21-Deoxycortisone:
Comparison: 11-Ketoprogesterone is unique in its lack of conventional glucocorticoid and mineralocorticoid activities, making it distinct from other adrenocortical hormones. Its profound effects on carbohydrate metabolism and its role as an enzyme inhibitor further highlight its uniqueness .
Properties
IUPAC Name |
17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVAGKRWFGIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871729 |
Source
|
Record name | Pregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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